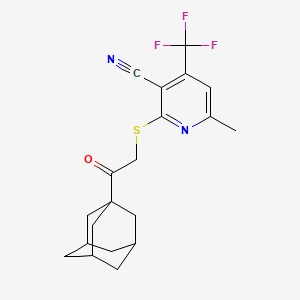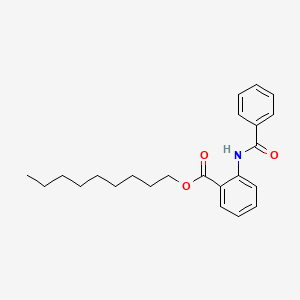
2-(2-Adamantan-1-yl-2-oxo-ethylsulfanyl)-6-methyl-4-trifluoromethyl-nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(ADAMANTAN-1-YL)-2-OXOETHYL]SULFANYL}-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE is a complex organic compound that features a unique combination of adamantane, pyridine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(ADAMANTAN-1-YL)-2-OXOETHYL]SULFANYL}-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE typically involves multiple steps:
Formation of the Adamantane Derivative: The initial step involves the preparation of the adamantane derivative. This can be achieved through the reaction of adamantane with suitable reagents to introduce the oxoethyl group.
Sulfanylation: The next step involves the introduction of the sulfanyl group. This can be done by reacting the adamantane derivative with a thiol compound under appropriate conditions.
Pyridine Ring Formation: The formation of the pyridine ring is a crucial step. This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, especially at the pyridine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic or nucleophilic reagents can be used for substitution reactions, depending on the desired product.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Pyridines: From substitution reactions.
Scientific Research Applications
2-{[2-(ADAMANTAN-1-YL)-2-OXOETHYL]SULFANYL}-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its stability and unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[2-(ADAMANTAN-1-YL)-2-OXOETHYL]SULFANYL}-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The adamantane group provides rigidity and stability, while the pyridine ring can interact with various biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(ADAMANTAN-1-YL)-2-OXOETHYL 2-{[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]SULFANYL}BENZOATE
- 2-(ADAMANTAN-1-YL)-5-ARYL-1,3,4-OXADIAZOLES
- 2-(ADAMANTAN-1-YL)-5-ARYL-2H-TETRAZOLES
Uniqueness
2-{[2-(ADAMANTAN-1-YL)-2-OXOETHYL]SULFANYL}-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, distinguishes it from other similar compounds, enhancing its potential for various applications.
Properties
CAS No. |
299198-62-2 |
|---|---|
Molecular Formula |
C20H21F3N2OS |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H21F3N2OS/c1-11-2-16(20(21,22)23)15(9-24)18(25-11)27-10-17(26)19-6-12-3-13(7-19)5-14(4-12)8-19/h2,12-14H,3-8,10H2,1H3 |
InChI Key |
QKNQRDRBZZWDCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)C23CC4CC(C2)CC(C4)C3)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl (2E)-2-cyano-2-[(4-methoxyphenyl)hydrazono]ethanimidothioate](/img/structure/B11561794.png)
![4-[(E)-({2-[N-(3,4-Dichlorophenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11561799.png)
![2-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B11561801.png)
![N'-[(E)-(4-{[(2E)-3-chloroprop-2-en-1-yl]oxy}phenyl)methylidene]-4-(decyloxy)benzohydrazide](/img/structure/B11561803.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B11561806.png)
![N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11561807.png)

![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(phenyl)methanone](/img/structure/B11561812.png)
![4-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11561818.png)
![1-(4-bromophenyl)-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11561841.png)
![N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]naphthalene-1-carboxamide](/img/structure/B11561844.png)
![2-{[(4-methyl-3-nitrophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11561848.png)
![6-{(2Z)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11561849.png)
![2-{[(E)-(4-propoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11561854.png)
